molecular formula C15H14N2OS B2891591 N-isopropylthieno[2,3-b]quinoline-2-carboxamide CAS No. 478079-42-4

N-isopropylthieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2891591
CAS No.: 478079-42-4
M. Wt: 270.35
InChI Key: VOJCKPWLRVVDBX-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. N-isopropylthieno[2,3-b]quinoline-2-carboxamide belongs to a class of synthetic heterocyclic compounds that demonstrate significant potential in oncological research. The thieno[2,3-b]quinoline scaffold is a key pharmacophore known for its potent antiproliferative properties. Scientific studies on closely related analogs have shown that these compounds exhibit low nanomolar cytotoxicity against a range of human cancer cell lines, including HCT116 (colorectal carcinoma) and MDA-MB-468 (breast adenocarcinoma) . The specific substitution on the carboxamide moiety, such as the isopropyl group in this compound, is a critical area of investigation for optimizing biological activity and pharmacokinetic profiles. The primary research value of this compound lies in its utility as a building block for the discovery and development of novel anticancer agents. Structure-activity relationship (SAR) studies indicate that derivatives within this chemical class function as promising scaffolds in medicinal chemistry . Researchers can utilize this compound to explore its mechanism of action, which may involve kinase inhibition pathways similar to other quinoline-based molecules. Some quinoline-carboxamide derivatives are established to act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenesis therapy, or other kinases like Pim kinases, which are implicated in cell survival and proliferation . Its well-defined structure makes it a valuable candidate for further chemical modification and biological screening.

Properties

IUPAC Name

N-propan-2-ylthieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-9(2)16-14(18)13-8-11-7-10-5-3-4-6-12(10)17-15(11)19-13/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJCKPWLRVVDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropylthieno[2,3-b]quinoline-2-carboxamide typically involves the following steps:

    Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate precursors to form the thienoquinoline structure.

    Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Where reactions are carried out in batches with controlled parameters.

    Continuous Flow Processing: Where reactions are carried out in a continuous flow system to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-isopropylthieno[2,3-b]quinoline-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May result in the formation of sulfoxides or sulfones.

    Reduction: May result in the formation of amines or alcohols.

    Substitution: May result in the formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-isopropylthieno[2,3-b]quinoline-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-isopropylthieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-isopropylthieno[2,3-b]quinoline-2-carboxamide with structurally related thienoquinoline derivatives, focusing on synthetic strategies, pharmacological profiles, and biological efficacy.

Structural Analogues and Substituent Effects

Key structural variations lie in the carboxamide substituent and modifications to the thienoquinoline core. Below is a comparative table:

Compound Name Substituent (R-group) Molecular Formula Key Features
This compound (Target) Isopropyl C₁₅H₁₅N₂OS Lipophilic substituent may enhance membrane permeability.
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) 3-chloro-2-methylphenyl + 5-oxo-tetrahydro C₂₀H₁₇ClN₃O₂S Enhanced cytotoxicity in ovarian (SK-OV-3, OVCAR-3) and triple-negative breast cancer (MDA-MB-231) cells.
N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide Cyclopropyl C₁₅H₁₂N₂OS Smaller substituent may reduce steric hindrance for target binding.
N-(5-chloro-2-methoxyphenyl)-6-methylthieno[2,3-b]quinoline-2-carboxamide 5-chloro-2-methoxyphenyl + 6-methyl C₂₁H₁₆ClN₂O₂S Electron-withdrawing groups (Cl, OMe) may improve receptor affinity.
3-amino-N-(2-naphthyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 2-naphthyl + tetrahydro core C₂₂H₁₉N₃OS Bulky aromatic group enhances interaction with hydrophobic enzyme pockets.

Pharmacological and Cytotoxic Profiles

  • Potency :

    • Compound 1 (3-chloro-2-methylphenyl derivative) shows IC₅₀ values of <1 µM in ovarian and breast cancer cells, outperforming earlier analogues in prostate cancer models .
    • Naphthyl derivatives (e.g., compound 12 in ) exhibit enhanced activity against MDA-MB-231 cells, likely due to improved binding to glycosyltransferases or PLC-like targets.
    • N-isopropyl derivative : While direct data are unavailable, its lipophilicity (logP ~3.5 estimated) suggests better blood-brain barrier penetration compared to polar analogues like the 5-oxo-tetrahydro series .
  • Mechanistic Insights: Glycosphingolipid Modulation: Thienoquinoline carboxamides alter GM3 and CD15s glycosphingolipid expression in CSCs, disrupting tumor microenvironments . Synergistic Effects: Activity may arise from dual inhibition of glycosidases and kinases, though exact targets remain under investigation .

Biological Activity

N-isopropylthieno[2,3-b]quinoline-2-carboxamide is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The structural diversity within this class of compounds allows for significant variation in their biological effects. This compound is a specific derivative that has been investigated for its unique properties.

  • Inhibition of Photosynthetic Electron Transport (PET) :
    • This compound has been studied for its ability to inhibit PET in spinach chloroplasts. This mechanism is crucial as it can disrupt photosynthesis in plants, indicating potential herbicidal properties.
    • The compound demonstrated an IC50 value of approximately 16.3 µmol/L in PET inhibition assays, showcasing moderate inhibitory activity compared to other quinoline derivatives .
  • Antimycobacterial Activity :
    • The compound has shown promising results against various mycobacterial species, including Mycobacterium tuberculosis. In comparative studies, it exhibited higher activity than standard treatments like isoniazid and pyrazinamide.
    • Specific derivatives within the quinoline class have demonstrated IC50 values that indicate significant antimycobacterial activity with minimal cytotoxic effects on human cell lines .

Efficacy Data

The biological activity of this compound can be summarized in the following table:

Activity Type IC50 Value (µmol/L) Comparison
Inhibition of PET16.3Moderate compared to other quinolines
Antimycobacterial ActivityVaries (higher than INH)Effective against M. tuberculosis
Cytotoxicity (THP-1 cells)InsignificantLow toxicity observed

Case Studies and Research Findings

Several studies have investigated the biological activities of quinoline derivatives related to this compound:

  • Study on Antimycobacterial Activity :
    A study evaluated various substituted quinoline-2-carboxamides against M. tuberculosis. This compound was among those that showed significant activity with a favorable safety profile compared to traditional drugs .
  • Photosynthetic Inhibition Studies :
    Research indicated that certain structural modifications in quinoline derivatives could enhance their PET-inhibiting capabilities. The structure-activity relationship (SAR) analysis revealed correlations between lipophilicity and biological activity, suggesting that optimizing these properties could lead to more effective compounds .

Q & A

What are the key synthetic strategies for preparing N-isopropylthieno[2,3-b]quinoline-2-carboxamide and related analogs?

Basic Research Question
The synthesis of thienoquinoline carboxamides typically involves multi-step reactions. For example, the Gewald reaction is a common method to generate 2-aminothiophene-3-carbonitrile precursors, which are then cyclized with substituted quinoline intermediates. highlights the use of cycloalkanones, sulfur, and malononitrile in precursor synthesis, followed by Thorpe-Ziegler cyclization to form the thienoquinoline core . Subsequent carboxamide functionalization often employs coupling reactions (e.g., using EDCI/HOBt) with isopropylamine. Purification via column chromatography or recrystallization ensures product integrity.

Advanced Research Question How can regioselectivity challenges during cyclization steps be addressed? Computational tools (e.g., DFT calculations) predict reactive sites, while reaction condition optimization (e.g., solvent polarity, temperature) minimizes side products. For instance, describes in situ cyclization in DMF with potassium hydroxide to enhance yield and selectivity .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions. For example, aromatic protons in thienoquinoline derivatives exhibit distinct splitting patterns (e.g., a singlet at δ 7.3 ppm for pyridine C5-H in ) . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹).

Advanced Research Question How can crystallographic data resolve ambiguities in stereochemistry or bond angles? Single-crystal X-ray diffraction (as in ) provides precise bond lengths (e.g., C–S bonds at ~1.74 Å) and torsion angles, critical for understanding electronic delocalization in the thienoquinoline system .

How can researchers evaluate the biological activity of this compound?

Basic Research Question
Standard assays include:

  • Anticancer activity : MTT assays using cancer cell lines (e.g., breast cancer MCF-7, as in ), with IC₅₀ values calculated from dose-response curves .
  • Enzyme inhibition : Fluorescence-based PLC-γ inhibition assays () .
  • Antimicrobial activity : Disk diffusion or microdilution methods against bacterial/fungal strains.

Advanced Research Question How do structural modifications (e.g., isopropyl vs. cyclopentyl groups) impact bioactivity? and suggest that substituents on the carboxamide and quinoline moieties modulate solubility and target affinity. For example, bulky groups like cyclopentyl () may enhance membrane permeability but reduce solubility .

What computational methods are used to predict the reactivity and binding modes of this compound?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like PLC-γ. highlights hydrogen bonding between the carboxamide group and Arg/Tyr residues . Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution .

How should researchers address contradictions in bioactivity data across studies?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound purity. emphasizes rigorous quality control (HPLC ≥95% purity) and replication under standardized protocols . Meta-analysis of structure-activity relationships (SAR) across analogs (e.g., vs. 22) identifies trends, such as chlorine substituents enhancing anticancer potency .

What safety protocols are recommended for handling this compound?

Basic Research Question
While specific toxicity data for this compound is limited, outlines general precautions:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of particulates .
  • Store in airtight containers at -20°C to prevent degradation .

How can researchers optimize the logP/logD values of thienoquinoline carboxamides for improved bioavailability?

Advanced Research Question
Introducing polar groups (e.g., hydroxyl, methoxy) reduces logP ( : logP = 5.99 for a chloro/methoxy analog) . Prodrug strategies (e.g., esterification of carboxamide) enhance solubility. demonstrates that hydroxyethyl substituents improve aqueous stability without compromising activity .

What are the challenges in scaling up the synthesis of this compound?

Advanced Research Question
Industrial-scale synthesis requires optimizing reaction kinetics (e.g., continuous flow systems for cyclization steps) and minimizing toxic byproducts (e.g., selenium in ) . Process Analytical Technology (PAT) monitors intermediate purity in real-time.

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